DCAF1 binder 1

Description

Role of DCAF1 in CRL4 E3 Ubiquitin Ligase Complexes

DDB1- and CUL4-associated factor 1 (DCAF1) serves as the substrate recognition component of two distinct E3 ubiquitin ligase complexes: CRL4^DCAF1^ and EDVP. As part of the CUL4-RBX1-DDB1-DCAF1 assembly, DCAF1 determines substrate specificity by directly binding to degradation motifs on target proteins. This complex catalyzes the transfer of ubiquitin molecules to lysine residues on substrate proteins, marking them for proteasomal destruction. Structural analyses reveal that DCAF1 adopts a β-propeller fold characteristic of WD40 repeat proteins, creating multiple interaction surfaces for substrate binding and co-factor recruitment.

The CRL4^DCAF1^ complex exhibits dual functionality in cellular regulation. First, it mediates the degradation of endogenous substrates like the antiviral protein SAMHD1 during viral infection. Second, it participates in chromatin remodeling through interactions with histone modifiers. This functional versatility stems from DCAF1's ability to recognize diverse degradation signals, including those presented by viral proteins and cellular regulatory factors. The development of this compound allows selective inhibition or recruitment of this complex, enabling researchers to dissect its physiological roles with temporal precision.

Structural and Functional Significance of WD40 Repeat Domains in Substrate Recognition

The WD40 repeat domain of DCAF1 contains seven blade-like β-propeller structures arranged around a central cavity. This architecture creates a donut-shaped binding pocket that accommodates both protein substrates and small molecule ligands. Key structural features include:

| Structural Element | Functional Role | Interaction Partner |

|---|---|---|

| Blade 2-3 interface | Substrate docking | Viral Vpx protein |

| Central cavity | Small molecule binding | This compound |

| Surface grooves | Ubiquitination signal recognition | Degron motifs |

X-ray crystallography of this compound in complex with the WDR domain reveals critical interactions driving binding specificity. The compound's S-enantiomer adopts a trans-conformation amide torsion angle (180° ± 15°) that optimally fills the central cavity. Hydrogen bonds form between the ligand's pyrazole nitrogen atoms and DCAF1 residues D1356/S1360, while hydrophobic interactions with residues F1338/W1341 stabilize the binding pose. This binding mode displaces structural water molecules typically observed in the apo structure, inducing conformational changes that propagate to adjacent substrate-binding surfaces.

Rationale for Developing Small-Molecule DCAF1 Ligands

Three primary motivations drive the development of DCAF1-targeting compounds:

PROTAC Engineering : this compound serves as an E3 ligase recruiter in heterobifunctional degraders. Its 38 nM K~d~ enables efficient formation of ternary complexes with target proteins, as demonstrated in BRD9 degradation assays showing DC~50~ = 3.2 nM.

Mechanistic Studies : The compound allows acute pharmacological inhibition of DCAF1-dependent ubiquitination. SPR competition assays using Vpx-derived peptides show IC~50~ values correlating with ligand binding affinity (R² = 0.89).

Overcoming Resistance : Unlike VHL- or CRBN-based PROTACs, DCAF1-directed degraders maintain activity in cell lines with acquired resistance to conventional E3 ligands. A2780 ovarian cancer cells resistant to BRD9 degraders (IC~50~ shift >100×) show complete response restoration when treated with this compound-based PROTACs.

Properties

Molecular Formula |

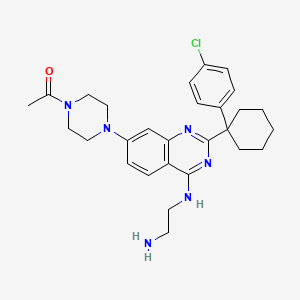

C28H35ClN6O |

|---|---|

Molecular Weight |

507.1 g/mol |

IUPAC Name |

1-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C28H35ClN6O/c1-20(36)34-15-17-35(18-16-34)23-9-10-24-25(19-23)32-27(33-26(24)31-14-13-30)28(11-3-2-4-12-28)21-5-7-22(29)8-6-21/h5-10,19H,2-4,11-18,30H2,1H3,(H,31,32,33) |

InChI Key |

GGEKTDCCHNVLNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=NC(=N3)C4(CCCCC4)C5=CC=C(C=C5)Cl)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DCAF1 binder 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. The production methods are designed to ensure the consistent quality of the compound, which is crucial for its use in scientific research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

DCAF1 binder 1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Targeted Protein Degradation

DCAF1 binder 1 is utilized in the development of PROTACs that target various proteins implicated in cancer and other diseases:

- Cancer Therapeutics : Research indicates that DCAF1-based PROTACs can effectively degrade oncogenic proteins, providing a novel approach to cancer treatment. For instance, studies have reported successful degradation of Bruton’s tyrosine kinase (BTK), a target in certain B-cell malignancies, using DCAF1 as the E3 ligase receptor .

- Viral Infections : The potential application of this compound extends to antiviral therapies. By targeting viral proteins for degradation, it may help mitigate viral replication and pathogenesis .

Drug Discovery and Development

The identification and optimization of this compound have significant implications for drug discovery:

- Structure-Activity Relationship Studies : Recent studies have employed structure-based design strategies to optimize DCAF1 binders, achieving nanomolar potency. These efforts include iterative screening and hit expansion based on structural insights into DCAF1 binding sites .

- Case Study : A notable case involved the development of a bifunctional degrader that combines this compound with an inhibitor targeting a specific protein. This approach demonstrated enhanced efficacy in degrading resistant targets compared to conventional methods .

Data Tables

Mechanism of Action

DCAF1 binder 1 exerts its effects by selectively binding to the CRL4 DCAF1 E3 ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .

Comparison with Similar Compounds

Comparison with Similar DCAF1-Targeting Compounds

Structural and Functional Comparisons

Table 1: Key DCAF1 Ligands and PROTACs

Key Findings :

- Linker Flexibility : Compounds with longer PEG linkers (e.g., DBt-5) show improved degradation efficiency (DC₅₀ = 0.055 µM) due to enhanced ternary complex formation and lysine accessibility .

- Selectivity : this compound and OICR-41103 exhibit minimal off-target interactions, unlike CRBN-based ligands, which face resistance in CRBN-low cancers .

- Cellular Permeability : DBt-5’s PEG-12 linker improves permeability via IFITM-mediated transport, whereas shorter linkers (e.g., DBt-3) show reduced cellular uptake .

Mechanistic Insights

Ternary Complex Formation :

- This compound derivatives (e.g., DBt-5) form stable ternary complexes with DCAF1 and target proteins (e.g., BTK), validated by SPR and ubiquitination assays .

- Hook Effect : Observed in PROTACs like DBt-5, where high concentrations reduce degradation efficiency due to binary over ternary complex formation .

Ubiquitination Efficiency :

Comparative Advantages and Limitations

This compound :

- Pros : High specificity, adaptable linker chemistry, and resistance to CRBN-mediated resistance mechanisms .

- Cons: Limited data on in vivo efficacy compared to clinical-stage CRBN/VHL PROTACs.

OICR-41103 :

- Pros: Nanomolar affinity and co-crystal structure guiding rational design .

DBt-5 :

Data Tables

Table 2: Linker Impact on PROTAC Activity

| PROTAC | Linker Type | Ternary Complex Stability | Ubiquitination Rate | DC₅₀ (µM) |

|---|---|---|---|---|

| DBt-3 | PEG-3 | Low | Moderate | 0.92 |

| DBt-5 | PEG-12 | High | Slow but maximal | 0.055 |

| DBt-10 | Rigid | Moderate | Fast | 0.12 |

Biological Activity

DCAF1 (DDB1 and CUL4 associated factor 1) is a crucial component of the CRL4 (Cullin-RING E3 ubiquitin ligase) complex, playing significant roles in cellular processes such as protein degradation, cell cycle regulation, and cellular proliferation. The compound DCAF1 binder 1 has emerged as a selective ligand for DCAF1, facilitating targeted protein degradation (TPD) through its interaction with the CRL4 complex. This article reviews the biological activity of this compound, highlighting its mechanisms, research findings, and case studies.

This compound functions by selectively binding to the WD40 repeat domain of DCAF1, which is essential for its role in the CRL4 E3 ligase complex. This binding induces a conformational change that enhances the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. The compound has been characterized using various biophysical methods, including surface plasmon resonance (SPR) and time-resolved fluorescence resonance energy transfer (TR-FRET), to determine its binding affinity and specificity.

Binding Affinity

The binding affinity of this compound has been quantified through several studies:

| Study | Binding Assay | Kd (nM) | IC50 (nM) |

|---|---|---|---|

| SPR | 93 | <50 | |

| TR-FRET | <50 | Not specified | |

| SPR | Not specified | Not specified |

These results indicate that this compound exhibits a strong affinity for DCAF1, making it a promising candidate for further therapeutic development.

Targeted Protein Degradation

This compound has been utilized to develop PROTACs (proteolysis-targeting chimeras), which are bifunctional molecules designed to induce the degradation of specific proteins. For instance, a prototype DCAF1-BRD9 PROTAC (DBr-1) was synthesized by linking BRD9 bromodomain binders to this compound. This PROTAC demonstrated effective degradation of BRD9 in cellular models, with an EC50 value of approximately 288 nM .

Cancer Research

In cancer research, DCAF1's role in regulating oncogenic pathways has been highlighted. Studies have shown that targeting DCAF1 can overcome resistance mechanisms associated with traditional therapies. For example, DCAF1-based PROTACs have been shown to degrade Bruton’s tyrosine kinase (BTK), providing a potential new strategy for treating cancers that exhibit resistance to existing BTK inhibitors .

Structural Insights

Crystallographic studies have provided insights into the structural basis of this compound's interaction with DCAF1. The analysis revealed that the compound occupies the "donut-hole" pocket of the WD40 domain, which is critical for substrate recognition . Understanding these structural interactions aids in optimizing ligand design for enhanced specificity and efficacy.

Future Directions

The ongoing research into this compound and its derivatives suggests several future directions:

- Optimization of Binding Affinity : Further medicinal chemistry efforts could focus on enhancing the binding properties of this compound to improve its therapeutic potential.

- Exploration of New Targets : Expanding the application of DCAF1 PROTACs to other oncogenic proteins could broaden their utility in cancer therapy.

- Clinical Trials : Initiating clinical trials involving DCAF1-targeted therapies will be crucial to evaluate their safety and efficacy in human patients.

Q & A

Q. What experimental considerations are critical for handling and preparing DCAF1 binder 1 solutions in vitro?

this compound is highly soluble in DMSO (≥100 mg/mL, 197.21 mM) but requires careful handling to avoid degradation. For in vitro use:

- Storage : Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid freeze-thaw cycles .

- Solubilization : Heat to 37°C and sonicate to ensure homogeneity. For assays requiring aqueous compatibility, prepare working solutions by diluting DMSO stock with buffered media (e.g., PBS) while keeping final DMSO concentration ≤0.1% to minimize cytotoxicity .

- Validation : Confirm compound integrity post-thaw via LC-MS or NMR, as improper storage can lead to hydrolysis of the chlorinated aromatic ring (C28H35ClN6O) .

Q. How can researchers validate the specificity of this compound for CRL4-DCAF1 E3 ligase complexes?

- SPR Binding Assays : Surface plasmon resonance (SPR) with immobilized DCAF1 WDR domain (e.g., KD <50 nM for compound 13) confirms direct binding. Compare binding kinetics to off-target WDR proteins (e.g., WDR5) to assess selectivity .

- Competitive Pull-Down Assays : Use alkyne-functionalized this compound (e.g., compound 16) conjugated to beads. Incubate with cell lysates and perform mass spectrometry to identify co-precipitated proteins (e.g., CRL4 components like CUL4A/B, DDB1) .

Advanced Research Questions

Q. How can this compound-based PROTACs address resistance to CRBN-targeting degraders in cancer models?

CRBN-independent PROTACs leveraging this compound exploit alternative E3 ligase pathways:

- Mechanistic Rationale : CRBN downregulation or mutations (e.g., IKZF1 resistance mutations) render CRBN-based degraders ineffective. DCAF1 is genetically essential in many cancers (Demeter2 score analysis), reducing the likelihood of resistance .

- Case Study : DCAF1-BTK PROTACs (e.g., DBt-10) degrade BTK in CRBN-resistant TMD8 lymphoma cells (DC50 <100 nM). Proteomics reveals high selectivity (e.g., BTK and LIMK1 degradation) with minimal off-target effects .

- Experimental Validation : Use isogenic cell lines (CRBN-knockout vs. wild-type) and quantify residual protein levels via Western blot or NanoBRET .

Q. What structural insights guide the optimization of this compound for PROTAC design?

- Co-Crystal Analysis : The DCAF1 WDR domain binds ligands in a "donut-hole" pocket. Piperazine moieties (e.g., compound 13) serve as exit vectors for PEG-based linkers. X-ray structures (e.g., 2.8 Å resolution) confirm that PEG3/PEG6 extensions do not disrupt binding .

- SAR Optimization : Introduce substituents at the chlorophenyl group to enhance hydrophobic interactions. Avoid modifications near the pyridazine ring, which stabilizes hydrogen bonds with Asp94 and Arg98 .

Q. How does this compound modulate non-canonical kinase activity in cancer progression?

- Kinase Activity : DCAF1 phosphorylates H2A at T120 (H2AT120p), silencing tumor suppressors like p53. In colon cancer, this drives oncogenesis via chromatin remodeling. Validate using H2AT120p-specific antibodies and ChIP-seq in DCAF1-overexpressing organoids .

- Therapeutic Targeting : Co-administer this compound with kinase inhibitors (e.g., B32B3) to block H2AT120p in xenograft models. Monitor tumor growth via bioluminescence imaging .

Methodological Challenges and Solutions

Q. How to resolve contradictions in this compound-mediated degradation efficiency across cell types?

- Variable Degradation : For example, DCAF1-PROTACs degrade CSK and LIMK2 in HEK293T cells but show limited activity against LYN/ABL1.

Q. What in vivo models are appropriate for studying this compound efficacy?

- Liver Cancer Models : DCAF1/PARD3/Akt axis-driven HCC (e.g., subcutaneous xenografts in NSG mice). Combine DCAF1 knockdown (shRNA) with Akt inhibitors (e.g., MK-2206) to assess tumor regression .

- Dosing : Optimize PK/PD using 10 mg/kg intravenous administration (t1/2 ~4 hr). Measure plasma/tissue concentrations via LC-MS/MS .

Emerging Research Directions

Q. Can this compound be repurposed for non-oncological applications, such as antiviral therapy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.